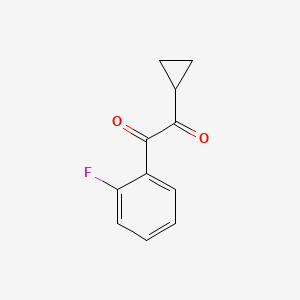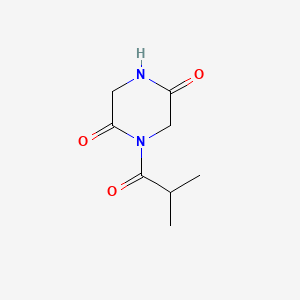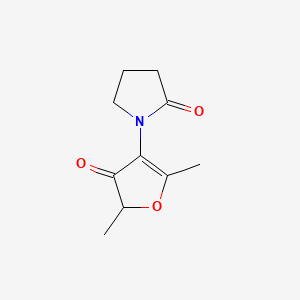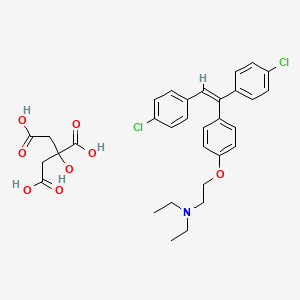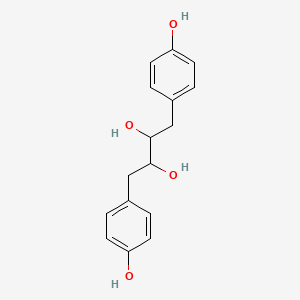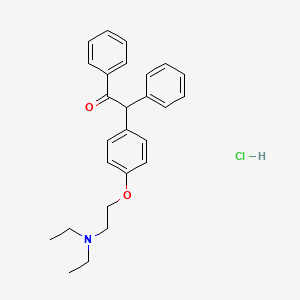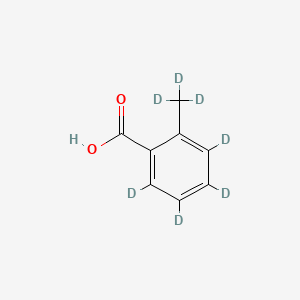
O-Toluic-D7 acid
Vue d'ensemble
Description
O-Toluic-D7 acid (OTD7) is an organic acid found in various natural sources, including plants, fruits, and vegetables. It is a white, crystalline solid with a pungent odor and a slightly acidic taste. The molecular formula is C8 D7 H O2 and the molecular weight is 143.19 .
Synthesis Analysis
The synthesis of O-Toluic-D7 acid involves the dinitration of o-toluic acid with mixed acid (sulfuric acid and nitric acid) to give 3,5-dinitro-2-methylbenzoic acid . This process has been optimized to achieve a 96% isolated yield and a productivity of 1586 g/h . The intrinsic kinetics of the dinitration was studied to obtain the precise residence time .
Molecular Structure Analysis
The molecular structure of O-Toluic-D7 acid is represented by the formula C8 D7 H O2 . It is a deuterated form of O-Toluic acid, which is a monocarboxylic acid having a toluene in its side chain.
Chemical Reactions Analysis
The chemical reactions involving O-Toluic-D7 acid primarily involve dinitration . The reaction is highly efficient and yields 3,5-dinitro-2-methylbenzoic acid .
Physical And Chemical Properties Analysis
O-Toluic-D7 acid is a white, crystalline solid with a pungent odor and a slightly acidic taste. It has a molecular weight of 143.19 .
Applications De Recherche Scientifique
Continuous-Flow Dinitration
O-Toluic-D7 acid is utilized in the dinitration process in continuous-flow systems. This method enhances the safety and efficiency of producing 3,5-dinitro-2-methylbenzoic acid , which is a crucial intermediate for pharmaceuticals and other nitroaromatic compounds .
Isotopic Abundance Studies
In isotopic abundance studies, O-Toluic-D7 acid serves as a stable isotope-labeled internal standard . This is particularly important in mass spectrometry, where it helps in quantifying the target molecule. The deuterated form of O-Toluic acid provides a reliable reference for analytical measurements.
Biofield Energy Treatment Research
O-Toluic-D7 acid has been studied for its response to biofield energy treatment . Alterations in isotopic abundance ratios of deuterium, carbon-13, and oxygen-18 in O-Toluic acid have been observed, suggesting potential applications in understanding energy field interactions with chemical substances.
Physical and Thermal Property Analysis
Research has explored the impact of biofield treatment on the physical, thermal, and spectroscopic properties of O-Toluic-D7 acid. Findings indicate significant changes in crystallite size, latent heat of fusion, and thermal degradation properties, which are relevant for its use in chemical intermediates.
Synthesis of Antiprotozoal Agents
The dinitrated product of O-Toluic-D7 acid, 3,5-dinitro-2-methylbenzoic acid , is an important material for synthesizing Dinitolmide —a nitroamide antiprotozoal agent used in poultry farming due to its low toxicity and anticoccidial effects .
Safety and Hazards
Mécanisme D'action
Target of Action
O-Toluic-D7 acid is a deuterium-labeled isotope of o-toluic acid . O-toluic acid is a simple aromatic carboxylic acid with a methyl group attached to the benzene ring at the ortho (o-) position. It plays a role as a xenobiotic metabolite .
Mode of Action
Its primary function is as an inert reference molecule in mass spectrometry for quantifying o-toluic acid. O-toluic acid, however, can act as a metabolite of various xenobiotics (foreign chemicals) in the body.
Biochemical Pathways
O-toluic acid, the non-deuterated form, can be formed through the oxidation of toluene, a common aromatic hydrocarbon . This suggests that O-Toluic-D7 acid may be involved in similar biochemical pathways.
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of O-Toluic-D7 acid’s action is primarily seen in its use as a reference molecule in mass spectrometry. It allows for easy distinction from the unlabeled o-toluic acid during mass spectrometry analysis. This is especially useful in studies involving o-toluic acid as a metabolite of other compounds or when analyzing biological samples.
Propriétés
IUPAC Name |
2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H,9,10)/i1D3,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLPBLYKEWSWPD-AAYPNNLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C([2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746068 | |
| Record name | 2-(~2~H_3_)Methyl(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Toluic-D7 acid | |
CAS RN |
207742-73-2 | |
| Record name | 2-(~2~H_3_)Methyl(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 207742-73-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


